Biricodar dicitrate
CAS No.: 174254-13-8
Cat. No.: VC0521367
Molecular Formula: C46H57N3O21
Molecular Weight: 988.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174254-13-8 |
---|---|
Molecular Formula | C46H57N3O21 |
Molecular Weight | 988.0 g/mol |
IUPAC Name | 1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1 |
Standard InChI Key | VDMKJSJJXQDICL-ZXVJYWQYSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Biricodar Dicitrate
Structural and Molecular Characteristics
Biricodar dicitrate (USAN) is a synthetic compound with the molecular formula and a molecular weight of 987.95 g/mol . Its structure features a bicyclic core that facilitates interaction with ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-gp), which is encoded by the MDR1 gene . The dicitrate salt formulation enhances solubility, enabling intravenous administration in clinical settings.
Mechanism of Action
Biricodar dicitrate functions as a competitive inhibitor of P-gp and MRP-1, efflux pumps overexpressed in drug-resistant cancer cells . By binding to these transporters, it prevents the extrusion of chemotherapeutic agents such as anthracyclines, thereby increasing intracellular drug concentrations. The compound’s efficacy is linked to its ability to inhibit both P-gp and MRP-1 simultaneously, a dual mechanism that distinguishes it from earlier MDR inhibitors .
Preclinical Development and Rationale
In Vitro Studies
Initial in vitro models demonstrated that biricodar dicitrate restored doxorubicin sensitivity in P-gp-expressing cell lines, with IC50 values reduced by up to 10-fold . Synergistic effects were observed when combined with vinca alkaloids and taxanes, suggesting broad applicability across MDR-positive malignancies.
Animal Models
In xenograft models of anthracycline-resistant sarcoma, biricodar dicitrate co-administered with doxorubicin resulted in tumor volume reductions of 40–70% compared to doxorubicin alone . These findings supported the initiation of clinical trials, with a focus on sarcomas due to their high incidence of MDR1 overexpression.
Clinical Evaluation in Phase I/II Trials
Phase I Dose Escalation
The Phase I trial enrolled 14 patients with advanced soft tissue sarcomas refractory to anthracyclines . Biricodar dicitrate was administered as a 72-hour continuous intravenous infusion (120 mg/m²/h) followed by doxorubicin boluses at 60, 75, or 67.5 mg/m². Dose-limiting toxicities (DLTs) included febrile neutropenia at 75 mg/m² doxorubicin, leading to the establishment of 60 mg/m² as the maximum tolerated dose (MTD) . Pharmacokinetic analyses revealed no significant drug-drug interactions between biricodar and doxorubicin, with a plasma half-life of 12–18 hours for the former .
Phase II Efficacy Outcomes
In the Phase II cohort (n=29), biricodar dicitrate combined with 60 mg/m² doxorubicin yielded partial responses (PRs) in 2/15 non-GIST sarcoma patients (13.3%), both with leiomyosarcoma . Stable disease (SD) was achieved in 7/15 non-GIST patients (46.7%), whereas GIST patients (n=11) showed minimal benefit, with only 1 SD case . The median progression-free survival (PFS) for non-GIST patients was 3.4 months, compared to 1.8 months for GIST .
Subgroup Analysis by Histology
Tumor Type | Partial Response | Stable Disease | Progressive Disease |
---|---|---|---|
Non-GIST Sarcoma | 2/15 (13.3%) | 7/15 (46.7%) | 6/15 (40.0%) |
GIST | 0/11 (0%) | 1/11 (9.1%) | 10/11 (90.9%) |
This divergence underscores the histology-dependent efficacy of biricodar dicitrate, potentially linked to differential transporter expression profiles .
Pharmacokinetic and Pharmacodynamic Considerations
Drug Disposition
Biricodar dicitrate exhibits linear pharmacokinetics at the 120 mg/m²/h dose, with steady-state concentrations achieved within 24 hours of infusion initiation . Its volume of distribution (Vd) of 350 L indicates extensive tissue penetration, consistent with its role in modulating tumor efflux pumps .
Biomarker Correlations
Retrospective analyses of tumor samples revealed that MDR1 mRNA expression levels correlated inversely with treatment response (p=0.03) . Patients with ≥2-fold MDR1 overexpression had a median PFS of 2.1 months versus 4.5 months in low expressers, supporting the use of biomarker-guided patient selection .
Future Directions and Comparative Perspectives
Lessons from Clinical Trials
The modest efficacy of biricodar dicitrate in non-GIST sarcomas underscores the complexity of MDR mechanisms, which often involve redundant transporters (e.g., ABCG2) unaffected by the compound . Future trials could explore combinations with broader-spectrum inhibitors or nanotechnology-based delivery systems to bypass efflux pumps entirely.
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